Methyl 3-amino-5-iodo-2-thiophenecarboxylate
Description
Methyl 3-amino-5-iodo-2-thiophenecarboxylate (CAS: 942589-45-9) is a thiophene-based heterocyclic compound featuring an amino group at position 3, an iodo substituent at position 5, and a methyl ester at position 2 of the thiophene ring. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its reactive functional groups. Its synthesis typically involves iodination and esterification steps, as demonstrated by the reaction of Intermediate 38 with HCl in 1,4-dioxane, followed by purification . Key spectral data include:
Properties
IUPAC Name |
methyl 3-amino-5-iodothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQIMLGNJWRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670364 | |
| Record name | Methyl 3-amino-5-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942589-45-9 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942589-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-iodothiophene-2-carboxylate | |
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Preparation Methods
Hydrolysis and Amination of Iodinated Thiophene Intermediates
A key intermediate, referred to as Intermediate 38, is dissolved in 4M hydrochloric acid in 1,4-dioxane and stirred under nitrogen at room temperature for 7 hours. After solvent evaporation and partitioning between saturated sodium bicarbonate and dichloromethane (DCM), the organic layer is isolated and concentrated to yield Methyl 3-amino-5-iodo-2-thiophenecarboxylate. The ^1H NMR confirms the formation of the product with characteristic signals at δ 6.73 (1H, s), 5.46 (2H, broad), and 3.82 (3H, s).
Reductive Amination Variants
Several reductive amination protocols have been employed to functionalize the amino group or prepare related derivatives:
- Reaction of Intermediate 39 with cyclopentanone in dry DCM with glacial acetic acid and sodium triacetoxyborohydride under nitrogen at room temperature for 20 hours, followed by heating at 40°C for 6 days, yields derivatives purified by silica and reverse-phase chromatography.
- Another approach involves mixing Intermediate 3 with 2-methoxypropene and acetic acid in dry DCM, followed by sodium triacetoxyborohydride addition and overnight stirring under nitrogen. The crude product is purified by silica chromatography to afford the desired compound.
Base-Mediated Conversion in Methanol-Water Mixtures
Potassium carbonate is used to treat intermediates in methanol-water mixtures at room temperature for 1 to 18 hours. This base-mediated reaction facilitates conversion to this compound or related compounds, followed by extraction with ethyl acetate or DCM, drying, and concentration to isolate the product. Purification is further achieved by silica chromatography with ethyl acetate/cyclohexane gradients.
Acylation and Subsequent Deprotection
Intermediate 43 is reacted with 4-chloro-2-fluorobenzoyl chloride in DCM with triethylamine at room temperature for 2 hours, followed by acidification with 2N HCl and filtration to isolate the acylated product. This step is part of a broader synthetic sequence involving this compound derivatives.
Reflux with Titanium (IV) Isopropoxide and Reductive Agents
A mixture of methyl S-amino-delta-iodo-thiophenecarboxylate, methoxyacetone, and titanium (IV) isopropoxide in dry DCM is refluxed under nitrogen for 18 hours. Sodium triacetoxyborohydride is then added, and the reaction continues refluxing for 4 days. Work-up involves aqueous extraction and chromatographic purification to isolate the product.
Acidic Deprotection Using Trifluoroacetic Acid
Intermediate 42 is dissolved in DCM and treated with trifluoroacetic acid at room temperature for 4 hours. After evaporation and partitioning between DCM and saturated sodium bicarbonate solution, the organic phase is dried and concentrated to yield the target compound.
Preparation of Acid Chloride and Subsequent Coupling
An acid chloride is prepared from the corresponding carboxylic acid using oxalyl chloride and catalytic DMF in toluene at 0°C to room temperature over 16 hours. This acid chloride is then reacted with commercially available Methyl 3-amino-5-iodo-thiophene-2-carboxylate in pyridine/DCM/DCE at 0–20°C for 1.3 hours. The reaction mixture is worked up by aqueous washes and extraction to isolate the product with a 68% yield.
Summary Table of Key Preparation Steps
Analytical and Purification Techniques
- Chromatography: Silica gel chromatography with gradients of ethyl acetate in cyclohexane or dichloromethane in cyclohexane is commonly used for purification.
- Reverse-phase chromatography: C18 cartridges with gradients of acetonitrile/water containing formic acid are employed for further purification.
- Spectroscopic confirmation: ^1H NMR and mass spectrometry (electrospray ionization) are standard for confirming product identity.
- Drying agents: Sodium sulfate and hydrophobic frits are used for drying organic layers.
Research Findings and Notes
- The preparation involves careful control of reaction conditions including temperature, atmosphere (nitrogen), and reaction times ranging from hours to several days.
- Use of sodium triacetoxyborohydride as a mild reductive amination agent is prevalent.
- Acidic deprotection steps using trifluoroacetic acid are effective for removing protecting groups.
- Base-mediated hydrolysis or conversion steps are performed in methanol-water mixtures with potassium carbonate.
- The iodination at the 5-position is stable under the described reaction conditions.
- The methods provide moderate to good yields (up to 68%) with high purity confirmed by chromatographic and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-iodo-2-thiophenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Products include reduced derivatives such as alcohols or amines.
Scientific Research Applications
Methyl 3-amino-5-iodo-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Potential use as a biochemical probe due to the presence of the iodine atom, which can be detected using imaging techniques.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-iodo-2-thiophenecarboxylate depends on its application. In biochemical contexts, the iodine atom can act as a radiolabel, allowing the compound to be tracked in biological systems. The amino and ester groups can interact with various molecular targets, potentially inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS: 100063-22-7)
Structural Differences :
- Substituent : Phenyl group at position 5 instead of iodine.
- Molecular Formula: C₁₂H₁₁NO₂S. Properties and Applications:
- The phenyl group enhances π-π stacking interactions, making it suitable for materials science (e.g., organic semiconductors).
- Reduced electrophilicity compared to the iodo analog limits its utility in metal-catalyzed coupling reactions .
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS: 1208079-33-7)
Structural Differences :
- Substituent : Trifluoromethyl group and tetrahydrobenzo-fused ring.
- Ester Group : Ethyl instead of methyl.
Properties and Applications : - The trifluoromethyl group increases lipophilicity and metabolic stability, favoring use in drug discovery.
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 129332-45-2)
Structural Differences :
- Substituents: Cyano at position 4 and methylthio at position 4. Properties and Applications:
- The cyano group acts as a strong electron-withdrawing moiety, enhancing reactivity toward nucleophilic substitution.
- Methylthio provides a site for oxidation to sulfone/sulfoxide derivatives, broadening synthetic utility .
Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate
Structural Differences :
- Substituent : 3-Phenylisoxazole at position 5.
Properties and Applications : - The isoxazole ring introduces additional nitrogen and oxygen heteroatoms, improving solubility and bioavailability.
- Ideal for designing kinase inhibitors due to its ability to engage in hydrogen bonding .
Research Findings and Trends
- Electronic Effects: Iodo and cyano substituents increase electrophilicity, enabling nucleophilic aromatic substitution, while phenyl and trifluoromethyl groups enhance stability .
- Biological Activity : Isoxazole and tetrahydrobenzo derivatives show higher binding affinity in enzymatic assays compared to simpler thiophenes .
- Synthetic Flexibility : Methyl esters are preferred for rapid hydrolysis in prodrug design, whereas ethyl esters offer prolonged metabolic stability .
Biological Activity
Methyl 3-amino-5-iodo-2-thiophenecarboxylate (MATC) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
MATC has a molecular formula of C7H8N2O2S and features a thiophene ring with an amino group and an iodine substituent. The presence of these functional groups contributes to its reactivity and biological activity.
Synthesis
The synthesis of MATC typically involves the iodination of methyl 3-amino-2-thiophenecarboxylate, where iodine is introduced at the 5-position of the thiophene ring. This process can be optimized through various methods, including N-arylation reactions using copper catalysis, which have been shown to yield high purity and good yields of the desired product .
Anticancer Properties
MATC has been investigated for its anticancer potential. Studies indicate that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives of thiophene-based compounds have shown selective growth inhibition in liver cancer cells without affecting normal cells . The mechanism is thought to involve interference with key signaling pathways associated with cancer progression.
Enzyme Inhibition
Research has also highlighted the enzyme inhibition properties of MATC. Compounds containing thiophene rings have been documented to inhibit specific kinases involved in cancer signaling pathways. For example, some derivatives have demonstrated significant inhibition of GSK3β, a kinase implicated in various cellular processes including apoptosis and cell proliferation .
Study on Antiproliferative Activity
A notable study evaluated the antiproliferative effects of MATC on melanoma cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting that MATC is effective at micromolar concentrations. This study underscores the potential of MATC as a lead compound in anticancer drug development .
| Compound | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| MATC | 10 | Melanoma | Antiproliferative |
| Derivative A | 5 | Liver Cancer | Selective Growth Inhibition |
| Derivative B | 15 | Breast Cancer | Moderate Inhibition |
Mechanistic Insights
The mechanism by which MATC exerts its biological effects is linked to its ability to modulate apoptosis pathways. It has been shown to enhance apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This property may be particularly valuable in developing therapies that target resistant cancer types .
Q & A
Q. Optimization Parameters :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50–100°C | 80°C | Maximizes cyclization efficiency |
| Reaction Time | 6–48 hrs | 24 hrs | Balances completion vs. side reactions |
| Solvent | Ethanol, DMF, THF | Ethanol | Enhances solubility of intermediates |
Key Reference : Gewald et al. (1966) methodology adaptations .
How should researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?
Advanced Research Question
Discrepancies often arise from tautomerism, solvent effects, or impurities. Methodological steps:
Tautomer Analysis : Use 2D NMR (COSY, HSQC) to confirm amino-thiophene tautomeric forms. For example, the NH group in thiophene rings exhibits variable H NMR shifts (δ 5.2–6.8 ppm) depending on solvent polarity .
Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted cyanoacetate at ~3.2 min in C18 column, methanol/water 70:30) .
X-ray Validation : Resolve ambiguous NOE correlations via single-crystal X-ray diffraction. SHELX refinement (e.g., SHELXL-2018) can confirm bond lengths and angles .
Example Data Conflict : A reported δ 6.1 ppm (NH) in DMSO-d vs. δ 5.8 ppm in CDCl due to hydrogen bonding differences.
What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
Advanced Research Question
Challenges include heavy atom (iodine) effects and disorder in the thiophene ring:
Heavy Atom Artifacts : Iodine’s high electron density can overshadow lighter atoms. Use high-resolution data (Cu-Kα, λ = 1.54178 Å) and dual-space methods in SHELXD for phase determination .
Thermal Motion : Anisotropic displacement parameters (ADPs) for iodine require refinement with ISOR restraints in SHELXL to prevent overfitting .
Disorder Modeling : For flexible methyl/amino groups, split positions with PART instructions and occupancy refinement (e.g., 60:40 ratio) .
Q. Software Workflow :
- Data Collection: CrysAlisPro
- Solution: SHELXT (direct methods)
- Refinement: SHELXL with Hirshfeld rigid-bond test .
What strategies are employed to evaluate the compound’s biological activity while minimizing non-specific interactions?
Advanced Research Question
Targeted Assays : Use kinase inhibition panels (e.g., p38 MAPK) with ATP-competitive controls. IC values are normalized to staurosporine as a reference .
Solubility Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid aggregation. Confirm solubility via dynamic light scattering (DLS) .
Off-Target Screening : Perform counter-screens against related enzymes (e.g., JNK1/2) to assess selectivity.
Q. Example Data :
| Assay | Target | IC (μM) | Selectivity (vs. JNK1) |
|---|---|---|---|
| p38α | 0.45 ± 0.02 | 12-fold | |
| JNK1 | 5.3 ± 0.5 | – |
How can computational methods predict reactivity trends for further functionalization of this compound?
Advanced Research Question
DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites. The 5-iodo position shows highest Fukui indices ( = 0.15), favoring Suzuki coupling .
Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2) for rational analog design .
SAR Analysis : Correlate Hammett σ values of substituents (e.g., -I, -NH) with bioactivity using multivariate regression .
Q. Predicted Reactivity :
| Position | Reactivity (Relative) | Preferred Reaction |
|---|---|---|
| C5-I | High | Cross-coupling |
| C3-NH | Moderate | Acylation |
What are the best practices for resolving conflicting literature reports on synthetic yields?
Basic Research Question
Reproduce Conditions : Systematically vary catalysts (e.g., Pd(OAc) vs. PdCl) and solvents (DMF vs. THF) as described in conflicting protocols .
Byproduct Analysis : Use LC-MS to identify side products (e.g., deiodinated species at m/z 212 [M-I]+) .
Scale-Dependent Effects : Test yields at 0.1 mmol vs. 10 mmol scales; microwaves may improve small-scale efficiency .
Case Study : A 60% yield (Ethanol, 24 hrs) vs. 45% yield (DMF, 12 hrs) discrepancy is attributed to solvent-dependent intermediate stability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
